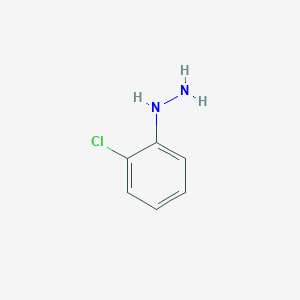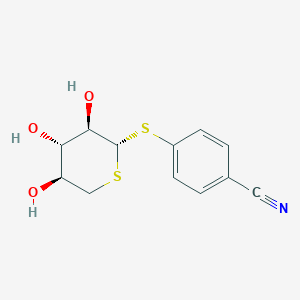
2-Chlorophenylhydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H7ClN2·HCl. It appears as a white powder and is soluble in water. This compound is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals .
Wirkmechanismus
Target of Action
2-Chlorophenylhydrazine hydrochloride has been used to study the intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which are used for the treatment of Mycobacterium tuberculosis . Therefore, its primary targets could be the proteins or enzymes involved in the fluoroquinolone resistance mechanism of these bacteria.
Mode of Action
Given its use in studying fluoroquinolone resistance, it may interact with the targets in a way that modulates their function, potentially influencing the efficacy of fluoroquinolone antibiotics .
Biochemical Pathways
Considering its application in studying fluoroquinolone resistance, it might be involved in the pathways related to antibiotic resistance in mycobacterium .
Result of Action
Its use in studying the intrinsic resistance of mycobacterium smegmatis to fluoroquinolones suggests that it may have an impact on the bacterial response to these antibiotics .
Vorbereitungsmethoden
The preparation of 2-Chlorophenylhydrazine hydrochloride typically involves the following steps:
Diazotization: 2-Chloroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt.
Reduction: The diazonium salt is then reduced using sodium pyrosulfite under controlled pH and temperature conditions to yield 2-Chlorophenylhydrazine.
Hydrolysis: The final step involves hydrolyzing the product to obtain this compound.
Analyse Chemischer Reaktionen
2-Chlorophenylhydrazine hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.
Reduction: It can be reduced further to form simpler hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions, often forming substituted hydrazines.
Common reagents used in these reactions include sodium pyrosulfite for reduction and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Chlorophenylhydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used in the synthesis of pyrazolines and other heterocyclic compounds.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals.
Industry: It is used in the production of dyes and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
2-Chlorophenylhydrazine hydrochloride can be compared with other similar compounds such as:
- 2,6-Dichlorophenylhydrazine hydrochloride
- 2-Bromophenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 2-Fluorophenylhydrazine hydrochloride
These compounds share similar chemical structures but differ in their specific substituents, which can lead to variations in their reactivity and applications. The uniqueness of this compound lies in its specific chlorine substitution at the 2-position, which influences its chemical behavior and utility in various applications .
Eigenschaften
CAS-Nummer |
41052-75-9 |
|---|---|
Molekularformel |
C6H8Cl2N2 |
Molekulargewicht |
179.04 g/mol |
IUPAC-Name |
(2-chlorophenyl)hydrazine;hydron;chloride |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H |
InChI-Schlüssel |
ADODRSVGNHNKAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NN)Cl.Cl |
Kanonische SMILES |
[H+].C1=CC=C(C(=C1)NN)Cl.[Cl-] |
Key on ui other cas no. |
41052-75-9 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 2-chlorophenylhydrazine hydrochloride induce the expression of the EmrCABsm efflux pump in Stenotrophomonas maltophilia?
A: The research indicates that the EmrCABsm efflux pump in Stenotrophomonas maltophilia is not induced by this compound. While this compound is a known inducer for some MarR-type regulons, the study found that it did not derepress the emrRCABsm operon. [] This suggests that the EmrCABsm pump might have a distinct regulatory mechanism or substrate specificity compared to other MarR-regulated efflux pumps.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















